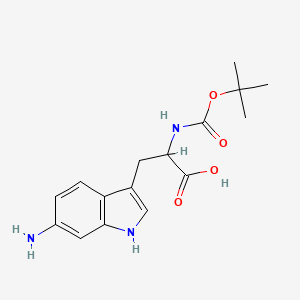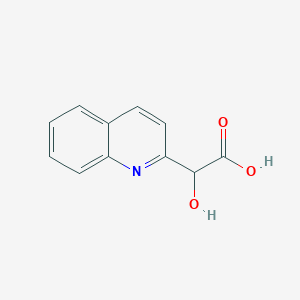
2-Hydroxy-2-(2-quinolyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(2-quinolyl)acetic acid is a compound belonging to the quinoline family, which is known for its diverse biological and pharmaceutical activities. This compound features a quinoline moiety attached to an acetic acid group, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(2-quinolyl)acetic acid typically involves the reaction of quinoline derivatives with acetic acid or its derivatives under specific conditions. One common method includes the reaction of 2-hydroxyquinoline with bromoacetic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product suitable for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(2-quinolyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenation using reagents like thionyl chloride or alkylation using alkyl halides in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or alkylated quinoline derivatives.
Scientific Research Applications
2-Hydroxy-2-(2-quinolyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-quinolyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Hydroxyquinoline: Shares the quinoline core but lacks the acetic acid group.
4-Hydroxyquinoline: Similar structure with the hydroxyl group at a different position.
Quinoline-2-carboxylic acid: Contains a carboxylic acid group but lacks the hydroxyl group.
Uniqueness: 2-Hydroxy-2-(2-quinolyl)acetic acid is unique due to the presence of both the hydroxyl and acetic acid groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and applications in various fields, making it a valuable compound in research and industry.
Properties
Molecular Formula |
C11H9NO3 |
|---|---|
Molecular Weight |
203.19 g/mol |
IUPAC Name |
2-hydroxy-2-quinolin-2-ylacetic acid |
InChI |
InChI=1S/C11H9NO3/c13-10(11(14)15)9-6-5-7-3-1-2-4-8(7)12-9/h1-6,10,13H,(H,14,15) |
InChI Key |
VXAKOHOTNVODBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



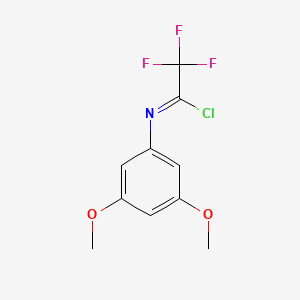
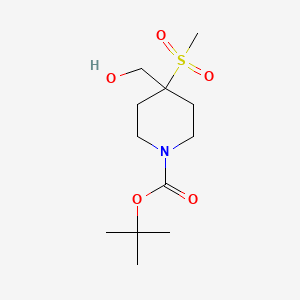
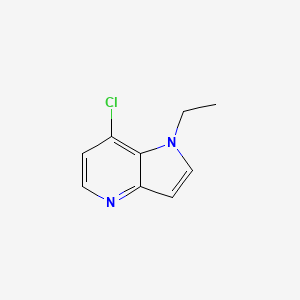
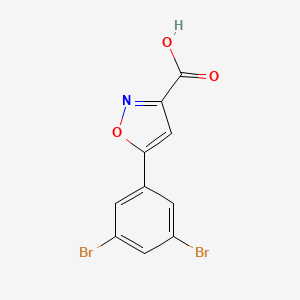
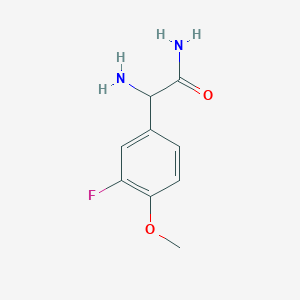
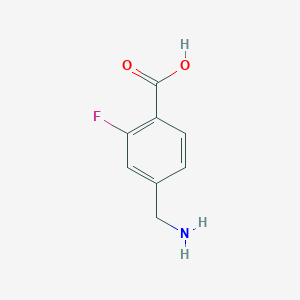
![Diethyl [2-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B15335639.png)
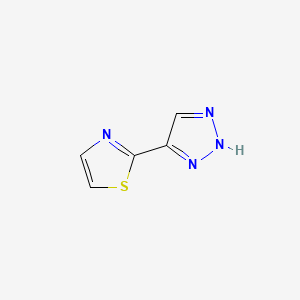
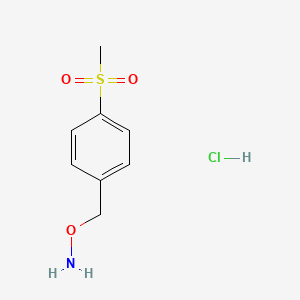
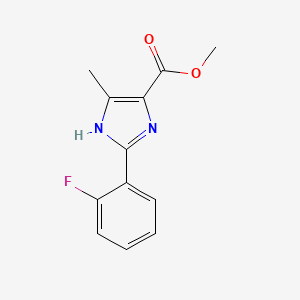
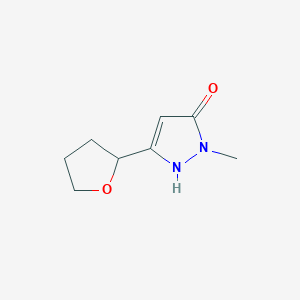
![5-[4-Bromo-2-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B15335673.png)
